molecular formula C12H16N2O B11894241 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11894241
M. Wt: 204.27 g/mol
InChI Key: YWUVCEYMNJRPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dihydroquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as lead acetate or other metal-based catalysts may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted quinolinones. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives and dihydroquinolinones. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a dimethylamino group and a methyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3

InChI Key

YWUVCEYMNJRPSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.